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Introduction

The acronym "2Ccpa" is utilized in scientific literature to refer to two distinct chemical

compounds with significantly different biological functions. This guide provides a

comprehensive overview of both molecules to address this ambiguity and serve as a technical

resource for researchers, scientists, and professionals in drug development. The two

compounds are:

2-carba-cyclic phosphatidic acid (2ccPA): A synthetic, metabolically stabilized analog of

cyclic phosphatidic acid (cPA), a naturally occurring lysophospholipid mediator.

2-Chloro-N6-cyclopentyladenosine (CCPA): A potent and highly selective agonist for the

adenosine A1 receptor.

This document will detail the known biological functions, mechanisms of action, and associated

signaling pathways for each compound in separate, dedicated sections.

Part 1: 2-carba-cyclic phosphatidic acid (2ccPA)
2-carba-cyclic phosphatidic acid (2ccPA) is a synthetic derivative of cyclic phosphatidic acid

(cPA) where a methylene group replaces an oxygen atom in the phosphate ring at the sn-2

position.[1][2] This modification enhances its stability in biological systems, making it a valuable

tool for research and therapeutic development.[3] 2ccPA has demonstrated a wide range of
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biological activities, many of which are more potent than those of its natural counterpart, cPA.

[1][2]

Core Biological Functions
Inhibition of Cancer Cell Invasion and Metastasis: 2ccPA is a potent inhibitor of cancer cell

invasion and metastasis. This effect is partly attributed to its ability to inhibit autotaxin (ATX),

an enzyme that produces lysophosphatidic acid (LPA), a promoter of cancer progression.

2ccPA has also been shown to inhibit LPA-induced RhoA activation, a key process in tumor

cell migration.

Anti-inflammatory and Immunomodulatory Effects: 2ccPA exhibits significant anti-

inflammatory properties. It can suppress the expression of pro-inflammatory cytokines such

as IL-1β, IL-6, and TNF-α in response to inflammatory stimuli. It has also been shown to

modulate microglial polarization towards the anti-inflammatory M2 phenotype. These effects

may be mediated by the inhibition of the NF-κB and AP-1 signaling pathways.

Neuroprotection and Glial Cell Regulation: 2ccPA has demonstrated neuroprotective effects

in models of transient ischemia and traumatic brain injury. It promotes the proliferation and

survival of glial cells, including astrocytes and oligodendrocyte precursor cells (OPCs),

through the activation of LPA receptors and the ERK signaling pathway.

Analgesic and Antinociceptive Properties: 2ccPA has been shown to attenuate neuropathic

pain and reduce nociceptive reflexes in animal models of acute and chronic pain.

Chondroprotection and Osteoarthritis Amelioration: In the context of osteoarthritis (OA),

2ccPA has shown promise as a disease-modifying agent. It stimulates the synthesis of

hyaluronic acid in synoviocytes and suppresses the production of matrix metalloproteinases

(MMP-1, -3, and -13) that degrade cartilage. These actions help to reduce pain,

inflammation, and cartilage degeneration in OA models.

Antifibrotic Activity: 2ccPA has been shown to suppress the development of bleomycin-

induced skin fibrosis in mice, indicating its potential as a therapeutic agent for fibrotic

diseases like systemic sclerosis.
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Parameter Value Assay Conditions Reference

Inhibition of MM1 cell

migration

Significantly inhibited

at 25 µM

Serum- and LPA-

induced transcellular

migration

Plasma half-life 16 minutes

Intraperitoneal

administration in mice

(1.6 mg/kg)

Experimental Protocols
Inhibition of Cancer Cell Invasion

Cell Line: MM1 human melanoma cells.

Method: A transcellular migration assay was used. MM1 cells were placed in the upper

chamber of a Boyden chamber, and a chemoattractant (serum or LPA) was placed in the

lower chamber. 2ccPA (25 µM) was added to the upper chamber with the cells. The number

of cells that migrated through the filter to the lower chamber was quantified after a specific

incubation period.

Results: 2ccPA significantly inhibited the migration of MM1 cells towards both serum and

LPA.

Assessment of Anti-inflammatory Effects in Microglia

Cell Culture: Primary microglial cells were cultured from the cerebral cortices of neonatal

mice.

Method: Microglial cells were stimulated with lipopolysaccharide (LPS) to induce an

inflammatory response. 2ccPA was added to the culture medium at various concentrations.

The expression of pro-inflammatory cytokine mRNAs (IL-1β, IL-6, TNF-α) was measured

using quantitative real-time PCR.

Results: 2ccPA suppressed the LPS-induced increase in the mRNA expression of these

inflammatory cytokines.
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Evaluation of Chondroprotective Effects in an Osteoarthritis Model

Animal Model: Osteoarthritis was induced in rabbits by total meniscectomy.

Method: 2ccPA was administered via intra-articular injection twice a week for 42 days. Pain

was assessed by measuring weight distribution on the hind paws. Articular swelling was also

measured. At the end of the study, the knee joints were collected for histopathological

analysis of cartilage degeneration. The effects of 2ccPA on human OA synoviocytes and

chondrosarcoma SW1353 cells were also examined in vitro for hyaluronic acid synthesis and

MMP production.

Results: 2ccPA significantly reduced pain and articular swelling in the rabbit model and

suppressed cartilage degeneration. In vitro, 2ccPA stimulated hyaluronic acid synthesis and

suppressed the production of MMP-1, -3, and -13.
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Part 2: 2-Chloro-N6-cyclopentyladenosine (CCPA)
2-Chloro-N6-cyclopentyladenosine (CCPA) is a synthetic adenosine analog that is a highly

potent and selective agonist for the adenosine A1 receptor. Its high selectivity makes it a

valuable pharmacological tool for studying the physiological and pathophysiological roles of the

adenosine A1 receptor.

Core Biological Functions
Adenosine A1 Receptor Agonism: CCPA's primary biological function is to bind to and

activate adenosine A1 receptors. These receptors are G protein-coupled receptors that are

widely distributed throughout the body, including the brain, heart, and kidneys.
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Neuromodulation and Anticonvulsant Activity: In the central nervous system, activation of A1

receptors by CCPA generally has an inhibitory effect on neuronal activity. This has led to its

investigation as an anticonvulsant. Studies have shown that CCPA can reduce hippocampal

excitability.

Cardiovascular Effects: CCPA exhibits negative chronotropic activity, meaning it slows down

the heart rate. This is a characteristic effect of A1 receptor activation in the heart. It has also

been shown to be protective in models of myocardial ischemia.

Lack of A2A Receptor Activity: A key feature of CCPA is its high selectivity for A1 over A2A

adenosine receptors. Consequently, it does not produce the typical A2A receptor-mediated

effects such as vasodilation or inhibition of platelet aggregation.
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Parameter Value Receptor/System Reference

Ki 0.8 nM
Human Adenosine A1

Receptor

Ki 2300 nM
Human Adenosine

A2A Receptor

Ki 42 nM
Human Adenosine A3

Receptor

EC50 18800 nM
Human Adenosine

A2B Receptor

Ki 0.4 nM
Rat Brain Adenosine

A1 Receptor

Ki 3900 nM
Rat Striatal Adenosine

A2 Receptor

IC50 33 nM

Rat Fat Cell

Membrane Adenylate

Cyclase (A1 model)

EC50 3500 nM

Human Platelet

Membrane Adenylate

Cyclase (A2 model)

EC50 8.2 nmol/l
Negative chronotropic

activity in rat atria

Experimental Protocols
Receptor Binding Assays

Preparation: Membranes were prepared from rat brain tissue (for A1 receptors) and rat

striatal tissue (for A2 receptors).

Method: Competitive binding assays were performed using radiolabeled ligands ([3H]PIA for

A1 receptors and [3H]NECA for A2 receptors). The ability of CCPA to displace the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15175746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


radioligand from the receptor was measured at various concentrations. The Ki value was

then calculated, representing the affinity of CCPA for the receptor.

Results: CCPA demonstrated high affinity for A1 receptors (Ki = 0.4 nM) and low affinity for

A2 receptors (Ki = 3900 nM), indicating high selectivity.

Functional Assay of Adenylate Cyclase Activity

Preparation: Membranes were prepared from rat fat cells (a model for A1 receptor function)

and human platelets (a model for A2 receptor function).

Method: The effect of CCPA on adenylate cyclase activity was measured. A1 receptor

activation typically inhibits adenylate cyclase, while A2 receptor activation stimulates it. The

IC50 (for inhibition) and EC50 (for stimulation) values were determined.

Results: CCPA inhibited adenylate cyclase in rat fat cell membranes with an IC50 of 33 nM

and stimulated it in human platelet membranes with an EC50 of 3500 nM, further confirming

its A1 selectivity.

Assessment of Anticonvulsant Effects

Animal Model: Rats of different developmental ages (12 to 60 days old).

Method: Epileptic afterdischarges were elicited in the hippocampus by electrical stimulation.

CCPA (0.5 or 1 mg/kg) was administered intraperitoneally 10 minutes before stimulation. The

threshold intensity required to elicit an afterdischarge and the duration of the afterdischarge

were measured.

Results: CCPA demonstrated age-dependent anticonvulsant effects, increasing the threshold

for afterdischarge elicitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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